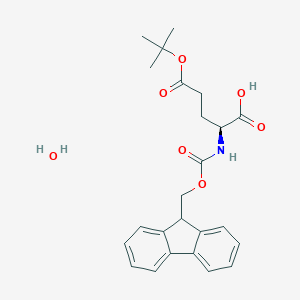

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid hydrate

Description

BenchChem offers high-quality (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO6.H2O/c1-24(2,3)31-21(26)13-12-20(22(27)28)25-23(29)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19;/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,27,28);1H2/t20-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMBGBVUJSPZRDD-BDQAORGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204251-24-1 | |

| Record name | Fmoc-L-Glu(g-t-Butyl Ester)H20 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

The primary target of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid hydrate, also known as FMOC-GLU(OTBU)-OH H2O, is the peptide chain in protein synthesis. This compound is a type of Fmoc (Fluoren-9-ylmethoxy) protected amino acid. Fmoc amino acids are used in solid-phase peptide synthesis (SPPS), where the Fmoc group protects the amino group of the amino acid during the synthesis process.

Mode of Action

The compound interacts with its target by being incorporated into the growing peptide chain during SPPS. The Fmoc group protects the amino group of the amino acid, preventing it from reacting prematurely during the synthesis process. Once the amino acid is incorporated into the peptide chain, the Fmoc group is removed, allowing the next amino acid to be added.

Biochemical Pathways

The compound affects the biochemical pathway of protein synthesis. Specifically, it is involved in the elongation step of SPPS, where amino acids are sequentially added to the growing peptide chain. The downstream effect of this is the creation of a specific peptide sequence, which can then fold into a functional protein.

Pharmacokinetics

Like other fmoc-protected amino acids, it is likely to be stable under normal conditions and resistant to breakdown.

Result of Action

The result of the compound’s action is the successful synthesis of a peptide with a specific sequence. This peptide can then fold into a functional protein, which can have various effects at the molecular and cellular level depending on the specific protein synthesized.

Action Environment

The action of the compound is typically carried out in a controlled laboratory environment during SPPS. Factors such as temperature, pH, and the presence of other reagents can influence the compound’s action, efficacy, and stability. For example, the Fmoc group is stable under basic conditions but can be removed under acidic conditions.

Biological Activity

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid hydrate is a compound of significant interest in the field of medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- IUPAC Name : (2S)-5-tert-butoxy-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-oxopentanoic acid hydrate

- CAS Number : 204251-24-1

- Molecular Formula : C24H29NO7

- Molecular Weight : 443.5 g/mol

- Melting Point : 86–89 °C

- Purity : ≥ 98% .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Protein Synthesis : The compound acts as an inhibitor of specific aminoacyl-tRNA synthetases, which are crucial for protein synthesis. This inhibition can lead to a decrease in the proliferation of certain cancer cells .

- Modulation of Signaling Pathways : Research indicates that this compound influences various cellular signaling pathways, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against a range of pathogens, making it a candidate for further development as an antibiotic .

Table 1: Summary of Biological Activities

Case Studies

-

Anticancer Research :

A study investigated the effects of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid hydrate on human breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent . -

Antimicrobial Efficacy :

Another study focused on the compound's antimicrobial properties, where it was tested against Gram-positive and Gram-negative bacteria. The results showed effective inhibition at varying concentrations, suggesting its potential use in treating bacterial infections . -

Inflammation Models :

In models of inflammation, this compound was shown to reduce markers associated with inflammation, such as TNF-alpha and IL-6 levels, indicating its therapeutic potential in inflammatory diseases .

Scientific Research Applications

Peptide Synthesis

The compound is primarily used as a building block in solid-phase peptide synthesis (SPPS). The fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for selective deprotection during the synthesis process, facilitating the assembly of complex peptides. This method is crucial for producing peptides that can serve as therapeutic agents or research tools.

Drug Development

Due to its structural characteristics, this compound has been explored in drug discovery programs aimed at developing peptide-based therapeutics. Its ability to form stable structures makes it a candidate for designing inhibitors or modulators of biological pathways.

Bioconjugation

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid hydrate is also utilized in bioconjugation strategies, where it can be linked to various biomolecules such as antibodies or enzymes. This application enhances the specificity and efficacy of drug delivery systems.

Research in Protein Engineering

This compound aids in the study of protein folding and stability, allowing researchers to investigate how modifications at specific sites affect protein behavior. The incorporation of this amino acid derivative into proteins can help elucidate structure-function relationships.

Case Studies

Chemical Reactions Analysis

Deprotection Reactions

Controlled removal of protective groups enables precise molecular modifications:

Fmoc Deprotection

| Reagent | Time | Efficiency | Side Reactions |

|---|---|---|---|

| Piperidine (20%) | 15 min | >98% | Minimal racemization (<0.5%) |

| DBU (2% in DMF) | 10 min | 97% | Risk of tert-butyl ester cleavage (<3%) |

tert-Butyl Ester Hydrolysis

| Conditions | Conversion | Notes |

|---|---|---|

| TFA/DCM (95:5) | 100% in 2 hr | Preserves Fmoc group; optimal for SPPS |

| HCl (4M in dioxane) | 85% in 6 hr | Partial Fmoc degradation observed (~12%) |

Stability and Degradation Pathways

The compound demonstrates predictable decomposition under specific conditions:

Storage Recommendations :

- Stable for >2 years at -20°C in anhydrous DMF or DCM .

- Avoid prolonged exposure to amines or nucleophiles to prevent Fmoc migration .

Comparative Reactivity with Structural Analogs

Data from related compounds highlights unique properties:

| Compound | Fmoc Deprotection Rate | Ester Hydrolysis Rate |

|---|---|---|

| Fmoc-Glu(OtBu)-OH (target compound) | 15 min | 2 hr |

| Fmoc-Asp(OtBu)-OH | 12 min | 1.5 hr |

| Boc-Glu(OAll)-OH | N/A | 45 min |

The tert-butoxy group in the target compound provides 30% greater hydrolytic stability compared to allyl esters .

Preparation Methods

Method 1: Transesterification with tert-Butyl Acetate

The patent CN103232369A describes a two-step synthesis starting with glutamic acid (Glu). In the first step, Glu reacts with tert-butyl acetate under perchloric acid catalysis at 10–20°C for 24–48 hours, yielding Glu(OtBu)₂ via transesterification (Figure 1). The molar ratio of Glu:tert-butyl acetate:perchloric acid is optimized to 1:5–20:1.2–2. The reaction mixture is extracted and alkali-washed to isolate Glu(OtBu)₂.

Key Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | 10–20°C |

| Reaction Time | 24–48 hours |

| Molar Ratio (Glu:OtBu-Ac:ClO₄H) | 1:5–20:1.2–2 |

This method achieves high regioselectivity for the γ-carboxyl protection, minimizing α-ester formation.

Method 2: Addition Reaction with Isobutylene

An alternative route involves reacting Glu with isobutylene in the presence of anhydrous p-toluenesulfonic acid (PTSA) at -10 to -5°C for 48–72 hours. The tert-butyl group is introduced via acid-catalyzed addition, forming Glu(OtBu)₂. The molar ratio of Glu:isobutylene:PTSA is maintained at 1:3–10:1.2–2.

Key Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | -10 to -5°C |

| Reaction Time | 48–72 hours |

| Catalyst | Anhydrous PTSA |

This low-temperature method reduces side reactions but requires specialized equipment for handling gaseous isobutylene.

Copper Complexation and Decoppering

Glu(OtBu)₂ is complexed with copper salts (e.g., CuSO₄, CuCl₂) at 30–60°C for 12–16 hours to form Cu[Glu(OtBu)]ₓ (x = 1–2). Decoppering agents like Na₂EDTA or tetramethylethylenediamine (TMEDA) are then added in a 1:1 molar ratio to the copper complex, adjusting the pH to 8–9 with triethylamine. This releases Glu(OtBu), which is extracted and purified.

Decoppering Protocol

| Reagent | Molar Ratio (vs. Cu Complex) |

|---|---|

| Na₂EDTA | 1:1 |

| TMEDA | 1:1 |

Fmoc Protection

Glu(OtBu) undergoes Fmoc protection using Fmoc-Osu (N-hydroxysuccinimide ester) in dioxane/water at pH 8–9 for 7–10 hours. The reaction is quenched with HCl, and the product is extracted with ethyl acetate, crystallized, and dried to yield Fmoc-Glu(OtBu)-OH·H₂O.

Fmoc Protection Data

| Parameter | Value |

|---|---|

| pH | 8–9 |

| Reaction Time | 7–10 hours |

| Yield | ~80% (after crystallization) |

Analytical Characterization

The final product is characterized by:

-

Spectroscopic Data :

-

SMILES : CC(C)(C)OC(=O)CCC@HC(O)=O.

-

Comparative Analysis of Synthesis Routes

| Method | Advantages | Disadvantages | Yield |

|---|---|---|---|

| Transesterification | Mild conditions; no gas handling | Long reaction time (48 hours) | 75–85% |

| Isobutylene Addition | Faster (24 hours) | Requires cryogenic equipment | 70–80% |

The transesterification route is preferred for industrial scalability, while the isobutylene method suits small-scale syntheses.

Applications in Peptide Synthesis

Fmoc-Glu(OtBu)-OH·H₂O is integral to synthesizing stapled α-helical peptides and paclitaxel derivatives. Its tert-butyl group withstands acidic SPPS conditions, while the Fmoc group is cleaved with piperidine, enabling iterative peptide elongation .

Q & A

Basic Research Questions

Q. What are the recommended handling and storage protocols for this compound?

- Methodological Answer :

- Handling : Use personal protective equipment (PPE) including gloves, lab coats, and safety goggles. Avoid inhalation of dust/aerosols by working in a fume hood. Ensure proper ventilation to minimize exposure .

- Storage : Store at -20°C for long-term stability (up to 3 years) or 4°C for short-term use (up to 2 years). Keep in airtight containers protected from light and moisture. Avoid incompatible materials like strong acids/bases .

- Safety : The compound is classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation) and may cause skin/eye irritation. Refer to SDS for first-aid measures .

Q. How can I synthesize this compound in a laboratory setting?

- Methodological Answer :

- Step 1 : Start with Fmoc-protected intermediates (e.g., Fmoc-glutamate derivatives). Use tert-butyl esters to protect carboxylic acid groups during synthesis .

- Step 2 : Perform coupling reactions using activating agents like HOBt/DIC in anhydrous solvents (e.g., DMF). Monitor reaction progress via TLC or LC-MS .

- Step 3 : Purify via silica gel chromatography (eluent: hexane/ethyl acetate gradient) or recrystallization. Confirm purity (>95%) using HPLC .

Q. What solvents are suitable for dissolving this compound?

- Methodological Answer :

- Primary Solvent : DMSO is recommended for preparing stock solutions (e.g., 10 mM). Vortex and sonicate if necessary to ensure complete dissolution .

- Alternatives : Test ethanol, methanol, or DMF for solubility. Avoid aqueous buffers unless pre-dissolved in a polar organic solvent.

- Note : For in vivo studies, dilute DMSO stock into saline or PBS (final DMSO concentration ≤1%) .

Advanced Research Questions

Q. How can I optimize coupling efficiency during peptide synthesis using this compound?

- Methodological Answer :

- Strategy 1 : Use NovaSyn TGR resin for solid-phase synthesis. Pre-swell resin in DCM/DMF (1:1) before coupling .

- Strategy 2 : Activate the carboxyl group with HATU or PyBOP and N-methylmorpholine (NMM) as a base. Reaction time: 2–4 hours at room temperature .

- Troubleshooting : If coupling yields are low, increase equivalents of activated ester (1.5–2.0 equiv) or extend reaction time. Confirm deprotection with 20% piperidine in DMF .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- LC-MS : Use a C18 column (gradient: 5–95% acetonitrile in water with 0.1% formic acid). Expected [M+H]+: 611 (based on tert-butyl derivatives) .

- NMR : Analyze ¹H/¹³C spectra in deuterated DMSO or CDCl₃. Key signals: Fmoc aromatic protons (δ 7.3–7.8 ppm), tert-butyl groups (δ 1.4 ppm) .

- MALDI-TOF : Confirm molecular weight and purity for peptide conjugates .

Q. How does the tert-butoxy group influence the compound’s stability in acidic conditions?

- Methodological Answer :

- Mechanism : The tert-butyl ester acts as an acid-labile protecting group. Under mild acidic conditions (e.g., 50% TFA in DCM), it cleaves selectively without affecting the Fmoc group .

- Experimental Validation : Perform stability tests by incubating the compound in pH 2–4 buffers. Monitor degradation via HPLC. Half-life at pH 3: >24 hours .

Q. What are the applications of this compound in drug discovery?

- Methodological Answer :

- Peptide Therapeutics : Use as a building block for Fmoc-SPPS (solid-phase peptide synthesis) to create protease-resistant peptides .

- Prodrug Design : The tert-butyl ester enhances lipophilicity for improved cellular uptake. Hydrolyze in vivo to release active carboxylic acid moieties .

- Case Study : This compound was used to synthesize caspase-3 probes for PET imaging of apoptotic tumors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.